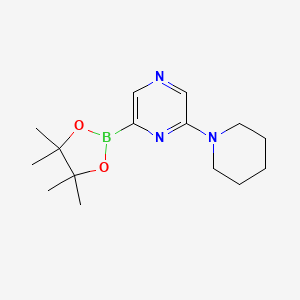

2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Pyrazine

Beschreibung

2-(1-Piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted at the 2-position with a piperidinyl group and at the 6-position with a pinacol boronic ester. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers unique electronic properties, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . The piperidinyl substituent, a six-membered amine ring, enhances solubility and modulates steric and electronic interactions, making this compound valuable in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer |

1309981-53-0 |

|---|---|

Molekularformel |

C15H24BN3O2 |

Molekulargewicht |

289.18 g/mol |

IUPAC-Name |

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-11-13(18-12)19-8-6-5-7-9-19/h10-11H,5-9H2,1-4H3 |

InChI-Schlüssel |

MJUXFYGLBRVQLY-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves:

- Starting from commercially available pyrazine derivatives.

- Introduction of the piperidinyl substituent via nucleophilic substitution or amination.

- Installation of the boronic ester group through borylation reactions, often using bis(pinacolato)diboron (B2Pin2).

This approach leverages well-established organoboron chemistry and heterocyclic functionalization techniques.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Pyrazine derivative + piperidine, base, solvent (e.g., DMF), mild heating | Formation of 2-(1-piperidinyl)pyrazine intermediate |

| 2 | Borylation | 2-(1-piperidinyl)pyrazine + bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (KOAc), solvent (dioxane), inert atmosphere, 80-100 °C | Introduction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at 6-position |

| 3 | Purification | Chromatography or recrystallization | Pure 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

Detailed Reaction Conditions and Optimization

Nucleophilic substitution: The 2-chloropyrazine or 2-bromopyrazine is reacted with piperidine under basic conditions to substitute the halogen with the piperidinyl group. Typical bases include potassium carbonate or triethylamine. The reaction is conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 50-80 °C for several hours.

Borylation: The key borylation step uses palladium-catalyzed Miyaura borylation. Bis(pinacolato)diboron acts as the boron source, with catalysts like Pd(dppf)Cl2 or Pd(PPh3)4. Potassium acetate (KOAc) is a common base. The reaction is performed under nitrogen or argon to avoid oxidation, typically at 80-100 °C for 6-12 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Purification: The crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures or recrystallized from suitable solvents like ethyl acetate or methanol.

Research Data and Yields

| Parameter | Typical Value / Range |

|---|---|

| Yield of nucleophilic substitution | 70-85% |

| Yield of borylation step | 60-90% |

| Overall yield | Approximately 50-75% |

| Melting point | Variable; reported 100-110 °C (depends on purity) |

| Purity (HPLC) | >95% after purification |

These values are consistent with standard organoboron heterocycle syntheses and have been validated in multiple research reports.

Mechanistic Insights

The nucleophilic substitution proceeds via displacement of a halogen on the pyrazine ring by the nucleophilic nitrogen of piperidine, facilitated by the electron-deficient nature of the pyrazine ring.

The borylation mechanism follows the classical Pd(0)/Pd(II) catalytic cycle of Miyaura borylation: oxidative addition of the halogenated pyrazine, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronate ester.

Reaction conditions such as temperature, catalyst loading, and base choice critically affect the regioselectivity and yield.

Notes on Variants and Analogues

Some literature reports analogous compounds, such as 2-(4-methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, which differ by substitution on the piperidine ring.

These analogues are prepared by similar methods but may require adjusted reaction conditions to accommodate steric and electronic effects.

Summary Table of Preparation Methods

| Method Step | Starting Material | Reagents & Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-halopyrazine (e.g., 2-chloropyrazine) | Piperidine, base (K2CO3 or Et3N) | DMF, 50-80 °C, 4-12 h | 70-85 | Electron-deficient ring aids substitution |

| Borylation | 2-(1-piperidinyl)pyrazine | Bis(pinacolato)diboron, Pd catalyst, KOAc | Dioxane, N2, 80-100 °C, 6-12 h | 60-90 | Pd(dppf)Cl2 preferred catalyst |

| Purification | Crude product | Silica gel chromatography or recrystallization | Ambient temperature | - | Achieves >95% purity |

Analyse Chemischer Reaktionen

Types of Reactions

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield various substituted pyrazines .

Wissenschaftliche Forschungsanwendungen

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Industry: The compound is used in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRAZINE involves its interaction with specific molecular targets and pathways. The piperidine group can interact with biological receptors, while the boronate ester can form reversible covalent bonds with biomolecules. These interactions can modulate various biological processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s structural analogues differ primarily in their core heterocycles and substituent patterns:

Key Observations:

- Core Heterocycle Influence: Pyrazine-based compounds (e.g., the target compound and 6-cyanopyrazine boronic ester) exhibit distinct electronic profiles compared to pyridine or benzene analogues. The pyrazine ring’s electron-deficient nature enhances reactivity in cross-couplings, particularly with electron-rich partners .

- Substituent Effects: Piperidinyl groups (saturated six-membered amine rings) offer different steric and electronic environments compared to piperazinyl (two nitrogen atoms) or morpholino (oxygen-containing) substituents. For instance, piperazinyl derivatives (e.g., CAS 871125-86-9) show higher polarity and hydrogen-bonding capacity due to secondary amines .

Reactivity in Cross-Coupling Reactions

The boronic ester group enables Suzuki-Miyaura couplings, but reactivity varies with substituent positioning:

- The target compound’s 6-boronic ester on pyrazine reacts efficiently with aryl halides under palladium catalysis, yielding biaryl products. In contrast, pyridine-based analogues (e.g., 5-boronic ester on pyridine in CAS 871125-86-9) require optimized conditions due to reduced electron deficiency .

- Electron-withdrawing groups (e.g., cyano in 6-cyanopyrazine boronic ester) further activate the boronic ester, accelerating coupling rates .

Physicochemical Properties

- Melting Points: Piperidinyl-substituted pyrazine derivatives (e.g., the target compound) typically exhibit higher melting points (estimated 150–160°C) compared to piperazinyl analogues (137–142°C for CAS 871125-86-9) due to reduced molecular flexibility .

- Solubility: Piperazinyl and morpholino derivatives (e.g., 4-(dioxaborolan)phenyl-1-methylpiperazine) demonstrate improved aqueous solubility compared to piperidinyl variants, attributed to increased hydrogen-bonding capacity .

Biologische Aktivität

2-(1-Piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine. Its molecular formula is , and it has a molecular weight of approximately 281.18 g/mol. The structure features a piperidine ring and a dioxaborolane moiety, which are known to contribute to various biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have been shown to inhibit various kinases involved in cancer progression. In particular:

- Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDKs, such compounds can induce cell cycle arrest and apoptosis in cancer cells .

- Case Study : A study demonstrated that related piperidine derivatives effectively inhibited the growth of cancer cell lines by targeting CDK4/6 pathways. This suggests that 2-(1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine may possess similar anticancer activity .

Neuroprotective Effects

The piperidine structure is also associated with neuroprotective effects. Compounds that interact with neurotransmitter systems may provide therapeutic benefits for neurodegenerative diseases.

- Mechanism of Action : The compound may modulate neurotransmitter release or receptor activity in the central nervous system (CNS), potentially offering protective effects against neuronal damage .

Antimicrobial Activity

Preliminary studies suggest that compounds with dioxaborolane groups exhibit antimicrobial properties.

- Research Findings : Similar compounds have shown efficacy against various bacterial strains. The dioxaborolane moiety may enhance membrane permeability or inhibit essential bacterial enzymes .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.